Tubercidin

Beschreibung

Historical Context and Discovery of Tubercidin

This compound was first discovered in 1957, isolated from a strain of Streptomyces, later identified as Streptomyces tubercidicus. acs.orgwikipedia.org This discovery marked the identification of a novel nucleoside antibiotic with distinct biological activities. The isolation from a soil bacterium highlighted the potential of microorganisms as sources of diverse and potent natural products. wikipedia.orgdsmz.de Research into its biosynthesis by Streptomyces tubercidicus has revealed the enzymatic steps involved in converting guanosine (B1672433) triphosphate (GTP) to the pyrrolo[2,3-d]pyrimidine base, which is then attached to a ribose sugar. acs.org

This compound as a Natural Product

This compound is primarily recognized as a natural product derived from the bacterium Streptomyces tubercidicus. wikipedia.orgnih.govmedchemexpress.comnih.gov This actinomycete species, isolated from soil, is a known producer of this nucleoside. wikipedia.orgdsmz.de Interestingly, this compound has also been reported to be isolated from other natural sources, including the cyanophyte Tolypothrix byssoidea and the marine sponge Caulospongia biflabellata (also referred to as Callyspongia biflabellata in some literature). tandfonline.commdpi.comnih.govasm.org The isolation from diverse organisms like bacteria, cyanophytes, and marine sponges underscores its presence across different biological kingdoms.

This compound as a Nucleoside Analog

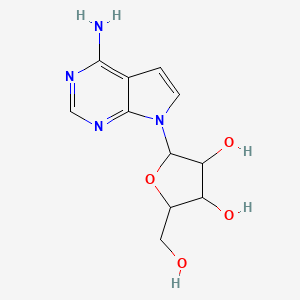

This compound is classified as a nucleoside analog, specifically a 7-deazaadenosine. acs.orgmedchemexpress.commdpi.comresearchgate.net This classification is based on its structural similarity to the natural nucleoside adenosine (B11128). The key structural difference lies in the replacement of the nitrogen atom at position 7 in the purine (B94841) ring of adenosine with a carbon atom in this compound, resulting in a pyrrolo[2,3-d]pyrimidine base. nih.goveurekaselect.comresearchgate.netmdpi.com This seemingly small modification significantly impacts its biological interactions and properties. As a ribonucleoside, this compound consists of this modified base linked to a ribose sugar moiety. nih.gov This structural mimicry allows this compound to interfere with biological processes that involve adenosine and other natural nucleosides. nih.govmedchemexpress.com

Structural Comparison: Adenosine vs. This compound

| Feature | Adenosine | This compound (7-Deazaadenosine) |

| Base | Adenine (B156593) (Purine) | 7-Deazaadenine (Pyrrolo[2,3-d]pyrimidine) |

| Sugar | Ribose | Ribose |

| Key Difference | Nitrogen at position 7 | Carbon at position 7 |

| Classification | Natural Nucleoside | Natural Nucleoside Analog |

Data Table: this compound Basic Information

| Property | Value | Source | PubChem CID |

| Molecular Formula | C₁₁H₁₄N₄O₄ | PubChem | 6245 |

| Molecular Weight | 266.25 g/mol | PubChem | 6245 |

| CAS Number | 69-33-0 | PubChem | 6245 |

| PubChem CID | 6245 | PubChem | 6245 |

| Initial Source | Streptomyces tubercidicus | MedChemExpress | - |

| Other Sources | Tolypothrix byssoidea, Caulospongia biflabellata | PubMed Central, MDPI | - |

This compound's ability to substitute for adenosine in biological systems allows it to be incorporated into nucleic acids like DNA and RNA. nih.govmedchemexpress.com However, this incorporation is inhibitory to the metabolism of these nucleic acids, disrupting processes like DNA replication, RNA, and protein synthesis. medchemexpress.com Research findings indicate that this compound can inhibit polymerases by being incorporated into DNA or RNA. medchemexpress.com It has also been shown to be a weak inhibitor of adenosine phosphorylase and interferes with the phosphorylation of adenosine and AMP. medchemexpress.com Studies have explored the antiviral activity of this compound, demonstrating its potential against various viruses. medchemexpress.comnih.govnih.govnih.gov For instance, this compound has shown promising antiviral activity against Porcine Epidemic Diarrhea Virus (PEDV) by inhibiting its replication. nih.gov It has also been demonstrated to attenuate the proliferation of SARS-CoV-2 and influenza B virus. nih.govasm.org Furthermore, this compound has exhibited antiparasitic activity against organisms like Trypanosoma brucei and Schistosoma mansoni. nih.govasm.orgresearchgate.net

Research Findings on this compound's Biological Activities

| Activity Type | Observed Effects | Relevant Research Findings |

| Nucleic Acid Metabolism Inhibition | Inhibits DNA replication, RNA, and protein synthesis; Inhibits polymerases via incorporation into DNA/RNA. medchemexpress.com | This compound inhibits polymerases by incorporating DNA or RNA. medchemexpress.com |

| Enzyme Inhibition | Weak inhibitor of adenosine phosphorylase; Interferes with phosphorylation of adenosine and AMP. medchemexpress.com | This compound is a weak inhibitor of adenosine phosphorylase, and interferes with the phosphorylation of adenosine and AMP. medchemexpress.com |

| Antiviral Activity | Inhibits replication of various viruses, including PEDV, SARS-CoV-2, and Influenza B virus. medchemexpress.comnih.govnih.govasm.orgnih.gov | This compound showed promising antiviral activity against PEDV infection. nih.gov this compound has been demonstrated to be able to attenuate SARS-CoV-2 and influenza B virus (IBV) proliferation. nih.govasm.org |

| Antiparasitic Activity | Active against parasites like Trypanosoma brucei and Schistosoma mansoni. nih.govasm.orgresearchgate.net | This compound had strong antiparasitic activity against Trypanosoma brucei and Schistosoma mansoni. nih.govasm.org |

The structural characteristics of this compound, particularly the 7-deazaadenine base, contribute to its ability to act as an adenosine analog and exert its biological effects. nih.goveurekaselect.comresearchgate.netmdpi.com Research into this compound and its analogs continues to provide valuable insights into nucleoside metabolism and the development of compounds with diverse biological activities. eurekaselect.commdpi.comnih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2,(H2,12,13,14)/t6-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDZZVAMISRMYHH-KCGFPETGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C2=NC=NC(=C21)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701018946 | |

| Record name | Tubercidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69-33-0 | |

| Record name | Tubercidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tubercidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tubercidin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03172 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tubercidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-β-CD-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TUBERCIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M351LCX45Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action of Tubercidin

Interference with Nucleic Acid Metabolism

A key mechanism by which Tubercidin exerts its effects is through the disruption of nucleic acid synthesis medchemexpress.comnih.govfishersci.atmedchemexpress.com. This interference impacts both DNA and RNA pathways, leading to significant downstream consequences for cellular function.

Inhibition of DNA Synthesis and Replication

This compound has been shown to inhibit DNA synthesis and replication medchemexpress.comnih.govfishersci.atmedchemexpress.com. This inhibition is largely attributed to the incorporation of its phosphorylated forms, particularly this compound triphosphate, into nascent DNA chains medchemexpress.commedchemexpress.com. As an analog, its incorporation can lead to the termination of DNA strand extension. Furthermore, this compound and its derivatives can directly inhibit the activity of enzymes crucial for DNA synthesis, such as DNA polymerases.

Inhibition of RNA Synthesis and Transcription

This compound also effectively inhibits RNA synthesis and transcription medchemexpress.comnih.govfishersci.atmedchemexpress.com. It competes with adenosine (B11128) for incorporation into RNA molecules, thereby disrupting normal transcription processes. This competitive incorporation can alter the kinetics of RNA polymerase activity. In viral contexts, this compound has been shown to block viral RNA synthesis, contributing to its antiviral properties abmole.com. Research indicates that this compound can also hamper the co-transcriptional recruitment of proteins involved in mRNA processing.

Impact on RNA Processing and Splicing

Beyond direct synthesis inhibition, this compound affects RNA processing nih.gov. It is known to disrupt normal RNA processing, leading to observable changes such as the condensation of nuclear speckles (NSs). Nuclear speckles are dynamic subnuclear compartments enriched with RNA processing factors and play a pivotal role in various aspects of RNA metabolism, including transcription, splicing, and polyadenylation. This compound perturbs the assembly and structure of NSs, consequently disrupting mRNA processing. Studies suggest this disruption can affect the alternative splicing of genes. This compound treatment has been observed to cause the dispersal of splicing factors from nuclear speckles and the mislocalization of long non-coding RNAs (lncRNAs) alfa-chemistry.com. While the direct inhibition of splicing by this compound may not be universally observed, the disruption of NSs significantly interferes with their critical functions in mRNA metabolism, including transcription and alternative splicing.

Inhibition of Protein Synthesis

This compound has also been reported to inhibit protein synthesis medchemexpress.comnih.govmedchemexpress.com. This effect can be linked to its interference with RNA metabolism, as proper protein synthesis relies on functional mRNA. This compound's ability to form complexes with ribosomal RNA may also influence ribosome function. Studies investigating its antiviral activity have shown that this compound treatment can suppress the expression of viral non-structural proteins, which are essential for viral replication abmole.com. Furthermore, it is hypothesized that this compound may inhibit protein synthesis at a transcriptional level by modulating the synthesis of necessary transcription factors.

Enzyme Inhibition and Modulation

This compound interacts with and modulates the activity of various enzymes involved in nucleotide metabolism and other cellular pathways. It is characterized as a weak inhibitor of adenosine phosphorylase and interferes with the phosphorylation of adenosine and AMP medchemexpress.com. This compound can function as either a substrate or an inhibitor for enzymes such as ribonucleases and nucleoside phosphotransferases, thereby disrupting normal nucleic acid synthesis and degradation pathways. It has also been identified as a competitive inhibitor of adenosine 3',5'-cyclic phosphate (B84403) (cAMP) phosphodiesterase. Structural modifications of this compound have been shown to confer inhibitory effects on adenosine kinase. For instance, 5-Iodothis compound (B1582133), a derivative, is known to inhibit various kinases, including adenosine kinase.

Inhibition of DNA Polymerases

A significant enzymatic target of this compound is DNA polymerase medchemexpress.commedchemexpress.com. Following its phosphorylation, this compound triphosphate acts as a powerful inhibitor of DNA polymerase activity. The 5'-triphosphate form of the arabinosyl analog of this compound has also been shown to inhibit both cellular and viral DNA polymerases. This inhibition contributes directly to this compound's ability to block DNA replication.

Research Finding: this compound Inhibition of Streptococcus faecalis Growth

This compound has demonstrated potent inhibitory activity against the growth of Streptococcus faecalis. A specific research finding indicates a low IC50 value for this effect. medchemexpress.com

| Organism | IC50 (µM) |

| Streptococcus faecalis | 0.02 |

Data derived from studies on Streptococcus faecalis (8043). medchemexpress.com

Inhibition of RNA Polymerases

This compound can inhibit polymerases by being incorporated into DNA and RNA, thereby disrupting DNA replication and RNA synthesis. medchemexpress.comselleckchem.comcancer.gov This incorporation interferes with the normal function of these enzymes, leading to the inhibition of nucleic acid and protein synthesis. medchemexpress.commedkoo.comselleckchem.com For instance, this compound has been shown to inhibit viral RNA synthesis. asm.org Studies on Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) have indicated that this compound suppresses viral non-structural protein 2 (nsp2) expression, a protein crucial for the formation of the replication and transcription complex, ultimately blocking viral RNA synthesis and PRRSV replication. asm.org Additionally, a derivative, 5-hydroxymethylthis compound (B1199410) (HMTU), has demonstrated potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2, by inhibiting viral RNA replication. nih.gov HMTU 5′-triphosphate, a phosphorylated form, has been shown to inhibit RNA extension catalyzed by viral RNA-dependent RNA polymerase (RdRp) through chain termination. nih.gov

Inhibition of Adenosine Deaminase

Adenosine deaminase (ADA) is an enzyme involved in purine (B94841) metabolism that irreversibly converts adenosine to inosine (B1671953) and 2'-deoxyadenosine (B1664071) to 2'-deoxyinosine. nih.gov this compound, being an adenosine analog, can inhibit ADA by mimicking the structure of adenosine and incorporating into the enzyme's active site. scbt.com This interaction impedes the enzymatic conversion of adenosine to inosine, potentially leading to increased adenosine levels. scbt.com However, some studies suggest that 7-deazaadenosine (this compound) is fully inactive as an inhibitor of adenosine deaminase, while other deazaadenosine analogs show varying degrees of inhibition. mdpi.com Research on Trypanosoma brucei also indicates that the antitrypanosomal activity of 7-deazapurine analogues, including this compound, is not significantly affected by the inhibition of adenosine deaminase. diva-portal.org

Inhibition of Adenosine Phosphorylase

This compound is described as a weak inhibitor of adenosine phosphorylase, an enzyme that interferes with the phosphorylation of adenosine and AMP. medchemexpress.com Studies on Escherichia coli purine nucleoside phosphorylase (PNP) using NMR have characterized the conformation of enzyme-complexed this compound, suggesting a predominantly syn nucleoside conformation in the bound state. nih.gov Ligand competition experiments indicate that this compound's interactions occur at the active sites of PNP. nih.gov In Schistosoma mansoni, crystal structures of adenosine phosphorylase in complex with this compound show different binding modes within the active site, interacting with specific residues like D230 and Q289. plos.orgnih.gov Human adenosine phosphorylase possesses leucine (B10760876) at a position where Schistosoma mansoni has glutamine (Q289), which affects interactions with this compound. plos.org

Inhibition of Adenosine Kinase

Adenosine kinase (AK) is a cytosolic enzyme that catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP) in an ATP-dependent manner. medchemexpress.comnih.gov This enzyme plays a crucial role in regulating intracellular and extracellular adenosine concentrations. medchemexpress.comapexbt.com this compound is an inhibitor of adenosine kinase. nih.gov Its analog, 5-iodothis compound, is a potent inhibitor of adenosine kinase with an IC50 value of 26 nM. medchemexpress.comapexbt.com Inhibition of AK by this compound or its analogs can lead to increased intracellular adenosine, which may then be transported out of the cell, activating cell-surface adenosine receptors. medchemexpress.comtandfonline.com This mechanism is proposed to contribute to some of the pharmacological effects of adenosine kinase inhibitors. medchemexpress.comtandfonline.com Studies have shown that 5-iodothis compound can inhibit adenosine accumulation by inhibiting transport processes in addition to inhibiting the intracellular trapping of labeled adenine (B156593) nucleotides. nih.gov The inhibition of adenosine kinase by 5'-iodothis compound has been shown to prevent the accumulation of dATP in adenosine deaminase-inhibited conditions, correlating with the rescue of thymocyte differentiation. jci.orgnih.gov

Here is a table summarizing the IC50 value for 5-iodothis compound against Adenosine Kinase:

| Compound | Target Enzyme | IC50 (nM) |

| 5-Iodothis compound | Adenosine Kinase | 26 |

Inhibition of Mammalian SAH Hydrolase (SAHH)

S-adenosylhomocysteine hydrolase (SAHH), also known as adenosylhomocysteinase, is an enzyme that catalyzes the reversible hydrolysis of S-adenosylhomocysteine (SAH) to adenosine and L-homocysteine. pnas.orgresearchgate.netresearchgate.net SAHH is essential for maintaining the methyl cycle, as SAH is a potent inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. pnas.orgresearchgate.netresearchgate.net this compound functions as a potent inhibitor of mammalian SAHH. medkoo.comscbt.com Its purine-like structure facilitates strong interactions with the enzyme's active site, mimicking substrate binding and enhancing its inhibitory potency. scbt.com this compound has been shown to inhibit SAHH in Dictyostelium with an IC50 of 7 µM. pnas.orgresearchgate.net Inhibition of SAHH by this compound has been linked to impaired chemotaxis in Dictyostelium and neutrophils, suggesting a role for SAM-dependent transmethylation during eukaryotic cell chemotaxis. pnas.orgresearchgate.net

Here is a table summarizing the IC50 value for this compound against Dictyostelium SAHH:

| Compound | Target Enzyme | IC50 (µM) |

| This compound | Dictyostelium SAHH | 7 |

Inhibition of Phosphoglycerate Kinase

While the primary mechanisms of this compound involve purine metabolism and nucleic acid synthesis, some related compounds or studies might touch upon other enzymes. However, based on the provided search results, there is no direct information detailing the inhibition of Phosphoglycerate Kinase by this compound itself. One search result mentions that 5-iodothis compound initiates glycogen (B147801) synthesis by causing inactivation of phosphorylase and activation of glycogen synthase, but this refers to phosphorylase, not specifically phosphoglycerate kinase. apexbt.com

Inhibition of 2'-O-ribose methyltransferase 1 (MTr1)

This compound has been identified as an inhibitor of host 2'-O-ribose methyltransferase 1 (MTr1), also known as CMTR1 or FTSJD2. nih.govnih.govembopress.org MTr1 is a cellular enzyme involved in capping host RNAs, specifically adding a methyl group to the 2'-O position of the first transcribed nucleotide (Cap1). nih.govexpasy.org This modification is important for the efficient translation of mRNA and for evading detection by the innate immune system. expasy.org A derivative, trifluoromethyl-tubercidin (B11932483) (TFMT), inhibits MTr1 by interacting at its S-adenosyl-L-methionine (SAM) binding pocket. nih.govglpbio.commolnova.comresearchgate.net this compound itself has shown the ability to bind to the active site of MTr1 in molecular docking simulations and inhibit its function in vitro. nih.gov Concomitant inhibition of MTr1 and viral methyltransferases, such as SARS-CoV-2 nsp16, appears to be crucial for efficient antiviral activity. nih.govembopress.org this compound has been characterized as a bispecific methyltransferase inhibitor capable of inhibiting both viral nsp16 and host MTr1. elifesciences.org

Cellular Uptake and Intracellular Metabolism of this compound

For this compound to exert its effects, it must first enter the cell and then undergo metabolic transformations. This process involves specific transport systems and enzymatic modifications.

Role of Nucleoside Transporters

Cellular uptake of this compound is facilitated by nucleoside transporters located on the cell membrane. These transporters are responsible for the movement of nucleosides across biological membranes. Studies have shown that this compound utilizes these transport systems to gain entry into various cell types.

In Leishmania donovani parasites, the uptake of this compound is dependent on the nucleoside transporter NT1, which also mediates the uptake of adenosine and pyrimidine (B1678525) nucleosides. pnas.orgnih.gov. Functional rescue experiments in Leishmania donovani cell lines deficient in adenosine/pyrimidine nucleoside transport (TUBA5) demonstrated that transfection with genes encoding LdNT1.1 and LdNT1.2 restored sensitivity to this compound and the ability to take up adenosine and uridine, indicating that these proteins are functional nucleoside transporters for this compound pnas.org. Similarly, in Trypanosoma cruzi, the TcrNT2 nucleoside transporter is implicated in the uptake of this compound and its analogues nih.gov. This compound, adenosine, and formycin A appear to share a common mechanism of cellular uptake in Schistosoma mansoni schistosomules, as formycin A and p-nitrobenzyl-6-mercaptopurine ribonucleoside, a nucleoside transport inhibitor, blocked the incorporation of both this compound and adenosine nih.gov. Nucleoside transporters are broadly classified into two families: the Na+-dependent solute carrier family 28 (SLC28) and the equilibrative solute carrier family 29 (SLC29), both playing crucial roles in nucleoside salvage pathways and the modulation of nucleoside analog entry into cells .

Intracellular Phosphorylation to Triphosphate Forms

Once inside the cell, this compound undergoes intracellular phosphorylation. This process is crucial for its activity and involves cellular kinases. This compound is phosphorylated to its mono-, di-, and triphosphate forms nih.govresearchgate.net. This phosphorylation is primarily catalyzed by adenosine kinase, given this compound's structural resemblance to adenosine nih.gov. The formation of the triphosphate form is essential as it is the active metabolite that interferes with cellular processes mdpi.com.

The intracellular accumulation of radioactive this compound in mouse fibroblast cultures rapidly leads to its presence in both acid-soluble and acid-insoluble fractions. A significant portion (80-90%) is found in the acid-soluble fraction entirely as ribonucleotides, while a smaller percentage (5-10%) is in the acid-insoluble fraction, incorporated into DNA and RNA pnas.org. This compound is phosphorylated by cellular kinases to the corresponding triphosphate, which is then incorporated into DNA or RNA researchgate.netmdpi.commdpi.com.

Competition with Endogenous Nucleotides

The triphosphate form of this compound acts as an antimetabolite, primarily by competing with endogenous adenosine nucleotides nih.govmdpi.com. This competition disrupts various cellular processes that rely on the natural nucleotides.

This compound triphosphate competitively inhibits adenosine nucleotides, leading to the disruption of polymerase activity and subsequent halting of DNA replication, RNA transcription, and protein synthesis nih.gov. It is a potent inhibitor of DNA-dependent DNA polymerases alpha and beta, and DNA-dependent RNA polymerases I, II, and III, although its incorporation efficiency may be lower than that of dATP and ATP nih.gov. The incorporation of this compound triphosphate into DNA or RNA can cause damage to nucleic acid functions researchgate.netmdpi.commdpi.com. In Schistosoma mansoni schistosomules, this compound is incorporated into the nucleotide pool, albeit at a lower rate than adenosine nih.gov.

The toxicity of antiviral modified nucleoside drugs, including this compound, can arise from the recognition of the modified nucleoside triphosphate as a substrate by human nucleic acid polymerases acs.org. This highlights the competition between this compound triphosphate and natural nucleotides for these essential enzymes.

Biological Activities and Therapeutic Potential of Tubercidin

Antimicrobial Activities

Tubercidin has demonstrated efficacy against a range of microorganisms, including bacteria and fungi. cancer.govasm.orgnih.gov Its mechanism of action, involving the disruption of nucleic acid synthesis, underlies its inhibitory effects on microbial growth and replication. medchemexpress.comnih.govtandfonline.com

Antibacterial Activity

Research has highlighted this compound's activity against various bacterial species. cancer.govasm.orgnih.gov

Activity against Streptococcus faecalis

This compound has shown potent inhibitory activity against Streptococcus faecalis. medchemexpress.comasm.orgnih.govmedchemexpress.com Studies have reported a low IC₅₀ value for this compound against Streptococcus faecalis (8043), indicating its effectiveness at low concentrations. medchemexpress.commedchemexpress.com

Here is a summary of research findings on this compound's activity against Streptococcus faecalis:

| Organism | Strain | IC₅₀ (µM) | Reference |

| Streptococcus faecalis | 8043 | 0.02 | medchemexpress.commedchemexpress.com |

Activity against Mycobacterium tuberculosis and Nontuberculosis Mycobacteria

This compound has demonstrated in vitro activity against Mycobacterium tuberculosis (Mtb) and nontuberculosis mycobacteria (NTM). asm.orgnih.govresearchgate.net This activity is particularly relevant given the increasing concerns about drug-resistant strains of Mtb and the challenges in treating NTM infections. nih.govresearchgate.netmicrobiologyresearch.orgnih.gov

Studies have evaluated the minimum inhibitory concentrations (MICs) of this compound against various strains, including drug-sensitive and drug-resistant Mtb, as well as rapidly growing mycobacteria (RGM) and slowly growing mycobacteria (SGM) reference strains. nih.gov The findings suggest that this compound possesses high in vitro activity against some drug-resistant Mtb strains and NTM reference strains, warranting further investigation into its potential as a therapeutic agent for mycobacterial infections. nih.govresearchgate.net

Here is a summary of research findings on this compound's activity against Mycobacterium tuberculosis and Nontuberculosis Mycobacteria:

| Organism | Strain Type | Activity/MIC Findings | Reference |

| Mycobacterium tuberculosis | Fully drug-sensitive (DS) | In vitro activity evaluated | nih.gov |

| Mycobacterium tuberculosis | Multi-drug resistance (MDR-TB) | High in vitro activity against some strains | nih.gov |

| Mycobacterium tuberculosis | Pre-extensively drug-resistant (pre-XDR-TB) | In vitro activity evaluated | nih.gov |

| Mycobacterium tuberculosis | Extensively drug-resistant (XDR-TB) | High in vitro activity against some strains | nih.gov |

| Nontuberculosis Mycobacteria | Rapidly Growing Mycobacteria (RGM) reference strains | High in vitro activity against some strains | nih.gov |

| Nontuberculosis Mycobacteria | Slowly Growing Mycobacteria (SGM) reference strains | High in vitro activity against some strains | nih.gov |

Antifungal Activity

This compound also exhibits antifungal activity against a variety of fungi. bloomtechz.comcancer.govbloomtechz.comresearchgate.netresearchgate.netresearchgate.net

Activity against Candida albicans

This compound has shown antibiotic capacity against Candida albicans. asm.orgresearchgate.netresearchgate.net Candida albicans is a common fungal pathogen, and the activity of this compound against it highlights its potential in treating candidal infections. bloomtechz.comasm.orgnih.govplos.org

Here is a summary of research findings on this compound's activity against Candida albicans:

| Organism | Activity Findings | Reference |

| Candida albicans | Exhibits antibiotic capacity / antifungal activity | asm.orgresearchgate.netresearchgate.net |

Activity against Aspergillus

This compound has demonstrated antifungal activity against Aspergillus species. bloomtechz.combloomtechz.comresearchgate.netfrontiersin.org Aspergillus is another significant fungal pathogen, and the activity of this compound against it further underscores its broad-spectrum antifungal potential. bloomtechz.comresearchgate.net

Here is a summary of research findings on this compound's activity against Aspergillus:

| Organism | Activity Findings | Reference |

| Aspergillus | Exhibits antifungal activity | bloomtechz.combloomtechz.comresearchgate.netfrontiersin.org |

Inhibition of Purine (B94841) Biosynthesis in Candida famata

Candida famata, a yeast known for its ability to overproduce riboflavin (B1680620), relies on purine metabolism for growth and essential cellular functions. nih.govresearchgate.net Research has indicated that this compound acts as an inhibitor of purine biosynthesis in C. famata. nih.govmedkoo.comchemicalbook.comscientificlabs.co.ukanjiechem.com This inhibitory effect presumably interferes with the production of purines, which are precursors to riboflavin, and has been utilized as a selection agent to identify C. famata strains with enhanced riboflavin production capabilities. nih.govresearchgate.netgoogle.com Strains resistant to this compound's inhibitory effects on growth and riboflavin production are thought to possess improved ability to synthesize purines or utilize them more efficiently. google.com

Antiparasitic Activity

This compound has demonstrated significant antiparasitic activity against a variety of protozoa, particularly members of the Trypanosoma genus. researchgate.netnih.govcaymanchem.com Its efficacy against these parasites is often linked to their dependence on purine salvage pathways, as trypanosomes are generally unable to synthesize purines de novo. asm.orgmdpi.comnih.gov

Activity against Trypanosoma brucei

This compound exhibits potent activity against Trypanosoma brucei, the causative agent of African trypanosomiasis (sleeping sickness). researchgate.netnih.govasm.orgmdpi.com Studies utilizing RNA interference (RNAi) libraries in procyclic Trypanosoma brucei have provided insights into the mechanisms underlying this compound's toxicity to these parasites. nih.gov

Inhibition of Glycolysis in Trypanosoma brucei

A key mechanism by which this compound exerts its effect on Trypanosoma brucei is the inhibition of glycolysis. nih.govoup.comnih.gov Research using RNAi screening identified that silencing of hexose (B10828440) transporters and hexokinase, enzymes involved in glycolysis, conferred resistance to this compound in procyclic T. brucei. nih.gov This suggested that glycolysis is a target of this compound action. nih.gov

Table 1: Inhibition of Trypanosoma brucei Phosphoglycerate Kinase by this compound Triphosphate

| Inhibitor | Target Enzyme | IC50 (µM) |

| This compound Triphosphate | Trypanoma brucei Phosphoglycerate Kinase | 7.5 |

Activity against Trypanosoma gambiense

This compound has also demonstrated activity against Trypanosoma gambiense, a subspecies of Trypanosoma brucei responsible for the chronic form of Human African Trypanosomiasis prevalent in western and central Africa. nih.govoup.complos.orgsci-hub.se While the specific mechanisms of action against T. gambiense are related to its broader antiparasitic effects as an adenosine (B11128) analog, studies have noted its activity against this species. plos.orgsci-hub.se

Activity against Trypanosoma congolense

Activity of this compound and its analogues has been reported against Trypanosoma congolense, a species causing animal African trypanosomiasis. researchgate.netnih.govacs.org Research into novel 6-thio-substituted 7-deazapurine riboside analogues, derived from this compound, has shown in vitro and in vivo potency against a range of animal African trypanosome species, including T. congolense. acs.org These analogues, taken up through P1 transporters, have shown promise for treating veterinary trypanosomiasis. acs.org

Activity against Trypanosoma cruzi

This compound has long been recognized for its strong activity against Trypanosoma cruziin vitro, the parasite responsible for Chagas disease. mdpi.comresearchgate.netmdpi.comnih.gov The reported EC50 for this compound against T. cruzi has been noted as 0.34 µM. mdpi.com Studies have explored the role of nucleoside transporters, such as TcrNT2, in the uptake of this compound and its analogues in T. cruzi. mdpi.comnih.gov The parasite's reliance on purine salvage pathways makes nucleoside analogues, including this compound derivatives, promising candidates for Chagas disease therapy. mdpi.comresearchgate.netmdpi.comnih.gov

Table 2: Activity of this compound against Trypanosoma Species

| Parasite Species | Activity Noted | Relevant Mechanism/Notes | EC50 (µM) |

| Trypanosoma brucei | Yes | Inhibition of glycolysis (Phosphoglycerate Kinase) | Not specified |

| Trypanosoma gambiense | Yes | Adenosine analog activity | Not specified |

| Trypanosoma congolense | Yes | Activity of this compound analogues (P1 transporter uptake) | Submicromolar (analogues) acs.org |

| Trypanosoma cruzi | Yes | Interference with purine salvage; TcrNT2 transporter uptake | 0.34 mdpi.com |

Activity against Schistosoma mansoni

This compound has shown activity against Schistosoma mansoni, a parasitic flatworm that causes schistosomiasis. In vitro studies using S. mansoni schistosomules demonstrated that this compound was incorporated into their nucleotide pool, albeit at a lower rate than adenosine. This compound inhibited the motility of S. mansoni schistosomules in vitro with an approximate IC50 value of 1 µM. nih.gov This suggests a direct effect on the parasite's viability or function.

Research indicates that S. mansoni relies heavily on the purine salvage pathway for its purine nucleotide requirements, as it lacks the ability to synthesize purines de novo. plos.org Enzymes like adenosine phosphorylase and adenine (B156593) phosphoribosyl transferase are present in schistosomule extracts and are involved in converting transported adenosine to AMP. nih.gov this compound kinase activity, while low, can account for the incorporation of this compound into intact schistosomules, suggesting it utilizes a similar uptake and metabolic pathway to adenosine. nih.gov

Combination therapy involving this compound and nitrobenzylthioinosine 5′-monophosphate (NBMPR-P), a nucleoside transport inhibitor, has been investigated in S. mansoni-infected mice. This combination was found to be highly toxic to the parasite while showing reduced toxicity to the host at specific doses. mdpi.com Treatment resulted in a significant decrease in worm numbers and egg production, with most eggs found being dead. mdpi.com NBMPR, an inhibitor of purine nucleoside transport in mammalian cells, has been shown to have no significant effect on the in vitro uptake of this compound by Schistosoma mansoni. researchgate.netnih.gov

Activity against Schistosoma japonicum

This compound has also demonstrated activity against Schistosoma japonicum, another species of parasitic flatworm responsible for schistosomiasis. Studies in monkeys infected with S. japonicum showed that this compound, administered via transfusion of drug-laden red blood cells, was schistosomicidal primarily against the female worms. ajtmh.org However, S. japonicum appeared less profoundly affected compared to S. mansoni. ajtmh.org

In S. japonicum-infected mice, coadministration of NBMPR-P with high doses of this compound by i.p. injection resulted in high selective toxicity against the parasite. nih.gov This combination therapy led to a striking reduction in the number of worms, with surviving worms appearing stunted. nih.gov A drastic reduction in the number of eggs in the liver and intestines was also observed, with a high percentage of eggs being dead, indicating the termination of oviposition. nih.gov

Similar to S. mansoni, the mechanism of action against S. japonicum is likely related to the parasite's dependency on the purine salvage pathway. ajtmh.org

Activity against Leishmania spp.

This compound exhibits potent antiparasitic activity against various Leishmania species, the causative agents of leishmaniasis. researchgate.netnih.gov Leishmania parasites, like schistosomes, are purine auxotrophs, meaning they cannot synthesize purines and must salvage them from their host. nih.govnih.govacs.org This reliance on host purines makes their nucleoside transport and salvage pathways potential targets for therapeutic intervention. nih.govacs.org this compound, being an adenosine analog, interferes with these crucial processes. nih.gov

Studies have demonstrated this compound's effectiveness against different forms of Leishmania, including promastigotes and amastigotes. researchgate.netnih.gov this compound is a toxic adenosine analog that is incorporated into nucleic acids in microorganisms and mammalian cells. nih.gov

The efficacy of this compound against Leishmania can be enhanced when associated with inhibitors of nucleoside transport, particularly those that selectively target mammalian cells. This compound's potent antiparasite action is unfortunately associated with severe host toxicity. researchgate.netnih.gov Nitrobenzylthioinosine (NBMPR) is a mammalian-specific inhibitor of purine nucleoside transport. researchgate.netnih.gov

Research has shown that combining this compound with NBMPR can be effective against Leishmania cells while protecting mammalian cells from this compound's toxicity. researchgate.netnih.gov This strategy leverages the difference in nucleoside transport mechanisms between parasite and host cells. While NBMPR has no significant effect on the uptake of this compound by Schistosoma mansoni and Trypanosoma gambiense in vitro, its effect on Leishmania nucleoside transport in the presence of this compound is a key factor in the observed selective toxicity. researchgate.netnih.gov Studies have analyzed the combined treatment of this compound and NBMPR in various Leishmania species, including Leishmania (L.) amazonensis, Leishmania (L.) chagasi, Leishmania (L.) major, and Leishmania (V.) braziliensis, showing effectiveness against both promastigote and amastigote forms. researchgate.netnih.gov

The sensitivity of different Leishmania species to this compound and the combination with NBMPR has been evaluated by determining IC50 values. researchgate.net

Data Table: In Vitro Sensitivity of Leishmania Species to this compound and this compound-NBMPR Combination

| Leishmania Species | This compound IC50 (µM) | This compound-NBMPR (1.8 µM - 4 µM) IC50 (µM) |

| Leishmania (L.) amazonensis | Data not explicitly provided in snippets | Effective combined treatment observed researchgate.netnih.gov |

| Leishmania (L.) chagasi | Data not explicitly provided in snippets | Effective combined treatment observed researchgate.netnih.gov |

| Leishmania (L.) major | Data not explicitly provided in snippets | Effective combined treatment observed researchgate.netnih.gov |

| Leishmania (V.) braziliensis | Data not explicitly provided in snippets | Effective combined treatment observed researchgate.netnih.gov |

Note: Specific IC50 values for this compound alone against these species were not consistently available in the provided snippets, but the combined treatment's effectiveness was highlighted.

Nucleoside transport in Leishmania major can vary among different strains, with some strains showing variability in the expression or function of adenosine transporters. ajtmh.orgnih.gov This variability could influence the uptake and efficacy of adenosine analogs like this compound.

Antiviral Activities

This compound and its derivatives have demonstrated antiviral activities against a range of viruses, particularly RNA viruses. rti.orgnih.govnih.gov

This compound has shown activity against several RNA viruses, including vesicular stomatitis virus (VSV), coxsackie virus, polio virus, rhinovirus, and Zika virus (ZIKV). rti.orgnih.gov More recently, studies have explored its activity against emerging RNA viruses such as coronaviruses and influenza viruses. nih.govnih.gov

For instance, this compound exhibited promising antiviral activity against Porcine Epidemic Diarrhea Virus (PEDV), a re-emerging porcine enteric coronavirus. nih.govuu.nl this compound showed significant inhibitory effects on viral post-entry events, likely by targeting the viral RNA-dependent RNA polymerase (RdRp). nih.govuu.nl It also demonstrated broad-spectrum antiviral properties against other porcine nidoviruses like SADS-CoV and PRRSV. nih.govuu.nlasm.org

A derivative, 5-hydroxymethylthis compound (B1199410) (HMTU), has shown potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2, by inhibiting viral RNA replication. nih.gov

This compound derivatives have shown activity against Influenza A and B viruses (IAV and IBV). medchemexpress.comnih.govbionauts.jp Influenza viruses, along with other viruses like bunyaviruses, utilize a process called "cap snatching" to initiate their transcription. nih.govbionauts.jpresearchgate.netnews-medical.net This involves stealing the 5' cap structure from host messenger RNAs to prime their own viral RNA synthesis. nih.govbionauts.jpresearchgate.netnews-medical.net

Host 2'-O-ribose methyltransferase 1 (MTr1) is a cellular enzyme that modifies the cap structure of host RNAs, and this modification is essential for the initiation of IAV and IBV replication via cap snatching. nih.govbionauts.jpresearchgate.netnews-medical.net Inhibiting MTr1 can disrupt the cap-snatching process and thus restrict influenza virus replication. nih.govresearchgate.netnews-medical.net

Trifluoromethyl-tubercidin (B11932483) (TFMT), a derivative of this compound, has been identified as an inhibitor of MTr1. medchemexpress.comnih.govbionauts.jpresearchgate.netnews-medical.net TFMT inhibits MTr1 by interacting at its S-adenosyl-L-methionine binding pocket. nih.govresearchgate.net This inhibition impairs the association of host cap RNAs with the viral polymerase basic protein 2 (PB2) subunit, a key component in the cap-snatching mechanism. nih.govresearchgate.net Studies have shown that TFMT significantly inhibits the replication of IAV and IBV in cell cultures and has demonstrated antiviral activity in mouse models. medchemexpress.comnih.govresearchgate.net TFMT specifically inhibits replication of cap-snatching dependent viruses like IAV and IBV, with less effect on other viruses. medchemexpress.combionauts.jpresearchgate.net

Data Table: Activity of Trifluoromethyl-tubercidin (TFMT) against Influenza Viruses

| Virus Type | Effect of TFMT (in vitro) | Effect of TFMT (in vivo - mice) |

| Influenza A Virus (IAV) | Significantly inhibits replication (e.g., reduced viral RNA levels) medchemexpress.comnih.gov | Antiviral activity observed (e.g., reduced viral mRNA levels in lungs) medchemexpress.comnih.gov |

| Influenza B Virus (IBV) | Significantly inhibits replication (e.g., reduced viral RNA levels) medchemexpress.comnih.gov | Data not explicitly provided in snippets for in vivo IBV activity |

| Other Cap-Snatching Viruses (e.g., HAZV, STBV) | No significant effect on replication medchemexpress.comresearchgate.net | Data not explicitly provided in snippets |

Note: In vitro studies with TFMT have shown inhibition of IAV and IBV replication across various concentrations. medchemexpress.com

The mechanism of TFMT's antiviral action is primarily attributed to the direct inhibition of MTr1, affecting the viral cap-snatching activity, rather than through immune modulation. researchgate.net

Activity against RNA Viruses

Porcine Reproductive and Respiratory Syndrome Virus (PRRSV)

Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) is a major cause of economic losses in the swine industry globally. mdpi.comasm.org this compound has shown effective antiviral activity against PRRSV replication in vitro. asm.orgnih.gov

Inhibition of Viral Binding, Replication, and Release

Research indicates that this compound can suppress PRRSV at multiple stages of its life cycle, including entry, replication, and release from host cells. asm.orgnih.govresearchgate.net However, it does not appear to significantly influence the initial attachment of the virus to the cell surface. researchgate.net Studies have shown that this compound treatment leads to a substantial decrease in viral titers and the levels of viral proteins and mRNA. mdpi.com For instance, one study observed a dose-dependent inhibition of PRRSV proliferation, with a significant reduction in viral N protein levels at increasing concentrations of this compound. mdpi.com

Activation of RIG-I/NF-κB Signaling Pathway

This compound treatment has been shown to promote the activation of the retinoic acid-inducible gene I (RIG-I) and nuclear factor kappa-light-chain-enhancer of activated B cell (NF-κB) signaling pathways. asm.orgnih.govasm.orgresearchgate.netresearchgate.netsciprofiles.com This activation leads to an increased expression of type I interferons and inflammatory cytokines, which contribute to the inhibition of PRRSV replication. asm.orgnih.govasm.orgresearchgate.netresearchgate.netsciprofiles.com

Suppression of Viral Non-structural Protein 2 (nsp2) Expression

A key mechanism by which this compound inhibits PRRSV replication is by restraining the expression of the viral non-structural protein 2 (nsp2). asm.orgnih.govasm.orgresearchgate.netsciprofiles.com NSP2 is crucial for the formation of the viral replication and transcription complex. mdpi.comasm.orgnih.govasm.orgresearchgate.net By interrupting nsp2 synthesis, this compound effectively blocks viral RNA synthesis and subsequently inhibits PRRSV replication. asm.orgnih.govasm.orgresearchgate.netsciprofiles.com

Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2)

This compound and its derivatives have demonstrated potent antiviral activity against SARS-CoV-2 in vitro. uu.nlnih.gov Studies have indicated that this compound can inhibit SARS-CoV-2 replication. nih.govembopress.org One proposed mechanism involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), which is essential for viral RNA synthesis. uu.nlnih.gov Additionally, this compound has been identified as a potential inhibitor of SARS-CoV-2 NSP16, a methyltransferase crucial for viral immune evasion. embopress.orgelifesciences.org Research using in silico molecular docking has suggested that this compound can bind to the active site of NSP16. elifesciences.org Furthermore, a derivative, 5-iodothis compound (B1582133), has also shown potent inhibition of SARS-CoV-2 RdRp and was resistant to viral exoribonuclease activity. nih.gov

Porcine Epidemic Diarrhea Virus (PEDV)

Porcine Epidemic Diarrhea Virus (PEDV) is another significant coronavirus affecting the swine industry, causing severe diarrhea in piglets. uu.nlnih.gov this compound has shown promising antiviral activity against PEDV infection, including both classical and variant strains. uu.nlnih.govresearchgate.net Time-of-addition assays suggest that this compound primarily exerts its inhibitory effect on viral post-entry events, particularly during the replication stage. uu.nlnih.govresearchgate.net Molecular docking analysis indicates that this compound can interact with the RNA-dependent RNA polymerase (RdRp) of PEDV, suggesting this as a potential target for its antiviral action. uu.nlnih.govresearchgate.nettandfonline.com

Japanese Encephalitis Virus

This compound has been reported to possess antiviral activity against Japanese Encephalitis Virus (JEV). bloomtechz.comnih.gov JEV is a flavivirus that causes viral encephalitis. nih.govnih.gov While specific detailed mechanisms of this compound's action against JEV were not extensively detailed in the search results, its general ability to interfere with viral RNA synthesis as a nucleoside analog is likely involved. bloomtechz.com Studies on this compound derivatives, such as 5-hydroxymethylthis compound, have also shown potent anti-flavivirus activities, including against JEV. nih.gov

Hepatitis B Virus

Research indicates that this compound exhibits antiviral activity against a variety of viruses, including the Hepatitis B virus (HBV). bloomtechz.combloomtechz.com Studies involving nucleoside analogs, such as phosphoramidate (B1195095) protides of a carbocyclic 7-deazaadenosine derivative, have shown potent activity against HBV. nih.gov While direct detailed research findings specifically on this compound's mechanism against HBV in the provided search results are limited, its classification as a nucleoside analog that interferes with nucleic acid synthesis suggests a potential mechanism of action similar to other antiviral nucleoside analogs used for HBV treatment. ontosight.ainih.gov this compound has also been used as an internal standard in methods for quantifying purine metabolites in serum samples from patients with Hepatitis B, highlighting its relevance in HBV-related research. tandfonline.com

Activity against DNA Viruses

This compound and its analogs have shown activity against DNA viruses. umich.edurti.org This activity is often related to their ability to interfere with viral DNA synthesis. ontosight.aiumich.edu

Herpes Simplex Virus

Ara-tubercidin (B3055406), an analog of this compound with an arabinose sugar instead of ribose, has been studied for its activity against Herpes Simplex Virus (HSV), specifically HSV-1 and HSV-2. umich.edurti.orgnih.gov Studies have shown that ara-tubercidin can inhibit HSV DNA synthesis. umich.edunih.gov The inhibition of viral DNA synthesis by ara-tubercidin appears to be more significant than its effect on cellular DNA synthesis. umich.edunih.gov Mechanistically, ara-tubercidin 5'-triphosphate has been found to be a more potent inhibitor of partially purified herpes DNA polymerases compared to cellular polymerases. umich.edunih.gov Inhibition of viral DNA polymerase by ara-tubercidin 5'-triphosphate was found to be competitive with dATP. umich.edunih.gov Although ara-tubercidin showed weaker inhibition of infectious virus production compared to other antiviral drugs like vidarabine, these findings suggest that the viral DNA polymerase plays a role in its antiviral activity. umich.edu Xylothis compound, another analog of this compound, has also demonstrated potency and selectivity against HSV-2 in vitro and efficacy in animal models of HSV-2 infection. asm.orgnih.gov

Anticancer / Antitumor Activities

This compound is recognized for its cytotoxic and antitumor properties. researchgate.netnih.govmedchemexpress.comnih.govbloomtechz.com Its anticancer effects are linked to its interference with fundamental cellular processes, particularly nucleic acid synthesis. researchgate.netmedchemexpress.comnih.govbloomtechz.com

Inhibition of Cancer Cell Proliferation and Differentiation

This compound can inhibit the proliferation and differentiation of cancer cells. bloomtechz.com This is consistent with its mechanism of interfering with DNA and RNA synthesis, processes crucial for cell growth and division. medchemexpress.comnih.govbloomtechz.com Analogs of this compound, such as 5-iodothis compound, have also been shown to inhibit cell proliferation. plos.orgnih.govkarger.com

Induction of Apoptosis in Tumor Cells

This compound has been reported to induce apoptosis in tumor cells. bloomtechz.com Induction of apoptosis is a key mechanism by which many anticancer agents exert their effects. nih.govnih.gov For instance, 5-iodothis compound has been shown to induce cell death, including apoptosis, in cancer cells through mechanisms that can be both p53-dependent and independent. plos.orgnih.govkarger.comnih.gov This induction of apoptosis is associated with the compound causing DNA damage and activating pathways like the ATM/p53 signaling pathway. plos.orgnih.govkarger.comnih.gov

Specific Cancer Cell Line Cytotoxicity

This compound has demonstrated cytotoxic activity against various cancer cell lines. researchgate.netmedchemexpress.comnih.govbloomtechz.comtandfonline.com Studies have reported its potency against specific cell lines, providing quantitative data on its effects. medchemexpress.comtandfonline.com

Data Table: Cytotoxicity of this compound against Specific Cancer Cell Lines

| Cell Line | IC₅₀ Value | Reference |

| Murine P388 leukemia | 0.008 µg/mL | tandfonline.com |

| Human lung adenocarcinoma A-549 | 0.019 µg/mL | tandfonline.com |

| L1210 | 0.04 µM | medchemexpress.com |

| H.Ep.2 | 0.06 µM | selleckchem.com |

| HeLa | Micromolar range | researchgate.net |

| A375 | Micromolar range | researchgate.net |

| WM266 | Micromolar range | researchgate.net |

| Human foreskin fibroblast (HFF) | 0.4 µM | selleckchem.com |

Note: IC₅₀ values represent the concentration of this compound required to inhibit cell growth by 50%. Variations in values may exist depending on the specific assay and experimental conditions used in different studies.

Analogs like 5-iodothis compound have also shown cytotoxicity against specific cancer cell lines, such as insulinoma cells (Ins-1 and Min-6). karger.com

P388 Murine Leukemia Cells

This compound has exhibited potent cytotoxic activity against P388 murine leukemia cells. An in vitro study reported an IC50 value of 0.008 µg/mL for this compound against this cell line. fishersci.canih.govciteab.com This indicates a high level of potency in inhibiting the growth of P388 leukemia cells. This compound was identified as the active principle in an extract from the marine sponge Caulospongia biflabellata that showed significant cytotoxic activity against P388 cells. fishersci.caciteab.com

A549 Human Lung Adenocarcinoma Cells

The cytotoxic effects of this compound have also been observed in A549 human lung adenocarcinoma cells. Research indicates an IC50 value of 0.019 µg/mL for this compound in inhibiting the growth of A549 cells. fishersci.canih.govciteab.comguidetopharmacology.org Similar to the findings with P388 cells, this compound isolated from the marine sponge Caulospongia biflabellata demonstrated significant in vitro cytotoxicity against the A549 cell line. fishersci.caciteab.com Another source reports a GI50 of 0.001 μM for this compound's cytostatic activity against human A549 cells after 5 days, assessed by SRB assay. nih.gov

| Cell Line | Species | Cancer Type | IC₅₀ (µg/mL) | GI₅₀ (µM) | Assay Duration | Assay Method | Source |

|---|---|---|---|---|---|---|---|

| P388 Murine Leukemia Cells | Murine | Leukemia | 0.008 | - | In vitro | Cytotoxicity | fishersci.caciteab.com |

| A549 Human Lung Adenocarcinoma | Human | Lung Adenocarcinoma | 0.019 | 0.001 | In vitro | Cytotoxicity | fishersci.caciteab.comguidetopharmacology.org |

| A549 Human Lung Adenocarcinoma | Human | Lung Adenocarcinoma | - | 0.001 | 5 days | SRB assay | nih.gov |

HL-60/C1 and CCRF-CEM Cells

This compound has shown inhibitory effects on the colony formation of human hematopoietic progenitors and certain leukemia cell lines, including HL-60/C1 and CCRF-CEM cells. Short, one-hour exposures to 1 µM this compound alone inhibited colony formation of HL-60/C1 and CCRF-CEM cells by over 90%. flybase.orgciteab.com The uptake of this compound into CCRF-CEM cells was completely blocked by pretreatment and simultaneous treatment with nucleoside transport inhibitors, while only partially blocked in HL-60/C1 cells. flybase.orgciteab.com This difference was consistent with the nucleoside transport phenotypes of these cell lines. citeab.com Inhibitors of nucleoside transport were found to readily reverse the cytotoxic effect of this compound in both MOLT 4 and CCRF CEM cells. fishersci.comcenmed.com this compound 5′-triphosphate levels formed from 2.0 µM this compound in MOLT 4 cells were reduced by 80% in the presence of 5.0 µM NBMPR. fishersci.comcenmed.com The influx of this compound into MOLT 4 cells primarily occurred via the NBMPR-sensitive nucleoside transport system. fishersci.comcenmed.com The CCRF-CEM cell line, deficient in nucleoside transport, was routinely cultured with this compound to maintain the mutant phenotype in some studies. fishersci.com

HeLa, A375, and WM266 Human Cancer Cell Lines

This compound and its derivatives have been investigated for their effects on HeLa (cervical adenocarcinoma), A375 (low metastatic melanoma), and WM266 (metastatic melanoma) human cancer cell lines. A study evaluating a novel this compound-Pt(II) complex compared its cytotoxicity to that of this compound and cisplatin (B142131) on these cell lines, as well as on human dermal fibroblasts (HDF) as a healthy control. wikipedia.orguni.luumich.edu this compound itself did not display selectivity of action between the cancer cell lines and the non-tumorigenic HDF cells. wikipedia.org The this compound-Pt(II) complex showed an IC50 of 55.1 μM on HeLa, 91.1 μM on WM266, and > 100 μM on A375 and HDF cells after 72 hours of incubation. wikipedia.orguni.lu This indicated some tumor cell selectivity for the complex, although it was less active than this compound and cisplatin. wikipedia.org this compound was found to be too toxic to HeLa cells to allow for the examination of its inhibitory effects on respiratory syncytial virus in one study. citeab.com

| Cell Line | Cancer Type | Compound | IC₅₀ (µM) | Incubation Time | Assay Method | Source |

|---|---|---|---|---|---|---|

| HeLa Human Cancer Cells | Cervical Adenocarcinoma | This compound-Pt(II) Complex | 55.1 | 72 hours | MTT assay | wikipedia.orguni.lu |

| A375 Human Cancer Cells | Low Metastatic Melanoma | This compound-Pt(II) Complex | > 100 | 72 hours | MTT assay | wikipedia.orguni.lu |

| WM266 Human Cancer Cells | Metastatic Melanoma | This compound-Pt(II) Complex | 91.1 | 72 hours | MTT assay | wikipedia.orguni.lu |

| HeLa Human Cancer Cells | Cervical Adenocarcinoma | This compound | Too toxic | - | Cytotoxicity | citeab.com |

Impact on Nuclear Speckle Condensation in Cancer Models

This compound has been shown to impact nuclear speckles, which are subnuclear structures involved in RNA processing and gene expression regulation. ctdbase.orgcenmed.com this compound can act as an inhibitor of speckle formation, inducing the delocalization of poly(A)+ RNA and dispersion of splicing factor SRSF1/SF2 from nuclear speckles in HeLa cells. ctdbase.org Treatment with this compound also led to a decrease in steady-state MALAT1 long ncRNA, which is thought to be involved in retaining SRSF1/SF2 in nuclear speckles. ctdbase.org Furthermore, this compound treatment promoted exon skipping in the alternative splicing of Clk1 pre-mRNA. ctdbase.org These findings suggest a role for nuclear speckles in modulating the concentration of splicing factors in the nucleoplasm to regulate alternative pre-mRNA splicing, and this compound interferes with this process. ctdbase.org

In other cell types, this compound has been reported to induce nuclear speckle condensation. cenmed.comwikipedia.orghznu.edu.cnuni-freiburg.de This condensation has been linked to increased apoptosis in cells under stress conditions. wikipedia.orguni-freiburg.de Studies suggest that this compound-induced nuclear speckle condensation may affect the alternative splicing of cell death genes. wikipedia.orguni-freiburg.de While some studies indicate this compound can induce disassembly of nuclear speckles alfa-chemistry.com, others suggest it behaves as a core component when cells are exposed to certain spliceosome inhibitors and that nuclear speckles disassembly using this compound did not modify the colocalization of certain proteins like RCOR2 with SRRM2, evidencing a core-component behavior of RCOR2. alfa-chemistry.com this compound has also been shown to have a negative effect on global mRNA export, leading to mRNA accumulation in the nucleus and stress granule formation in the cytoplasm. tocris.com

Combination Therapies for Enhanced Anticancer Effects

Research has explored the use of this compound in combination therapies, particularly with nucleoside transport inhibitors, to enhance its anticancer effects and improve its therapeutic index. Combining this compound with host-protecting dosages of the nucleoside transport inhibitor prodrug NBMPR-P resulted in substantial kill of neoplastic cells and increased survival in mouse models bearing certain tumors, such as Ehrlich ascites carcinoma and leukemia L1210/TG8. mims.com This approach aimed to protect host tissues from this compound's toxicity while allowing it to exert cytotoxic effects on neoplastic cells. mims.com The selectivity of this compound toxicity towards certain cancer cells was modified by the dosage of NBMPR-P. mims.com Nucleoside transport inhibitors like NBMPR, dilazep (B1670637), and dipyridamole (B1670753) have been investigated for their ability to reduce the toxicity of this compound against human hematopoietic cells and leukemia cell lines by inhibiting this compound uptake via equilibrative nucleoside transport systems. citeab.comfishersci.comcenmed.comnih.gov

| Compound 1 | Compound 2 | Model System | Observed Effect | Source |

|---|---|---|---|---|

| This compound | NBMPR-P | Mouse models (Ehrlich ascites carcinoma, L1210/TG8) | Substantial neoplastic cell kill, increased survival | mims.com |

| This compound | NBMPR | Human hematopoietic cells, HL-60/C1, CCRF-CEM, MOLT 4 | Reduced toxicity, inhibited uptake | citeab.comfishersci.comcenmed.com |

| This compound | Dilazep | Human hematopoietic cells, HL-60/C1, CCRF-CEM | Reduced toxicity, inhibited uptake | citeab.comcenmed.com |

| This compound | Dipyridamole | Human hematopoietic cells, HL-60/C1, CCRF-CEM | Reduced toxicity, inhibited uptake | citeab.comcenmed.com |

This compound in Lung Cancer Research

This compound has been a subject of investigation in lung cancer research, particularly concerning its effects on lung cancer cell lines and its potential as an anti-cancer agent in this context. As mentioned in section 3.3.3.2, this compound demonstrates cytotoxic activity against A549 human lung adenocarcinoma cells. fishersci.canih.govciteab.comguidetopharmacology.orgnih.gov Beyond non-small cell lung cancer cell lines like A549, this compound has also been identified as a natural compound displaying prominent anti-small-cell lung cancer (SCLC) activities in vitro and in vivo. hznu.edu.cnnih.gov Research into the mechanisms of action of this compound and other natural compounds in SCLC has also led to the identification of potential therapeutic targets like BCAT1. nih.gov

Immunosuppressive Effects

Inhibition of T and B Cell Immune Responses

This compound, a nucleoside analog of adenosine, has demonstrated effects on immune cell function, particularly concerning the inhibition of T and B cell responses. These effects are closely linked to its interaction with cellular adenosine metabolism, primarily through its action on adenosine kinase (AdK) wikipedia.orgmdpi.comresearchgate.netmedchemexpress.com. Adenosine is a critical regulator of immune responses, often exerting immunosuppressive effects, particularly on T cells, via engagement of adenosine receptors, such as the A2a receptor (A2aR) bilkent.edu.trfrontiersin.orgnih.gov.

Research indicates that modulating adenosine metabolism can impact lymphocyte activity. For instance, studies investigating adenosine handling in rat T lymphocytes have shown that inhibition of adenosine kinase with 5-iodothis compound, a derivative of this compound, leads to a decrease in the proliferation potential of these cells capes.gov.br. This effect is hypothesized to occur because suppressed AdK activity can lead to increased extracellular adenosine levels. Elevated extracellular adenosine can then act on A2a receptors on T cells, increasing intracellular cAMP levels and thereby suppressing T cell proliferation capes.gov.br.

A study examining the effects of Acadesine, another adenosine analog, on B-cell chronic lymphocytic leukemia (B-CLL) cells and normal T lymphocytes also provided insights into the role of adenosine kinase inhibition. While the primary focus was on Acadesine-induced apoptosis in B-CLL cells, it was noted that 5-iodothis compound inhibited this process in B-CLL cells nih.gov. Furthermore, normal T cells were significantly less affected by Acadesine compared to B-CLL cells nih.gov. Although this study focused on apoptosis and a different adenosine analog, the use of 5-iodothis compound highlights the involvement of adenosine kinase in the cellular responses of lymphocytes to adenosine analogs.

While direct detailed research findings specifically on this compound's comprehensive inhibition of diverse T and B cell immune responses (such as antibody production by B cells or cytokine secretion by T cells) are not extensively detailed in the provided search results, the available data suggest a mechanism primarily mediated through the adenosine pathway and its key metabolic enzyme, adenosine kinase. The inhibition of AdK by this compound or its analogs can perturb the delicate balance of adenosine, leading to downstream effects that suppress lymphocyte proliferation and potentially other immune functions.

The following table summarizes key findings related to the effect of 5-iodothis compound on T cell proliferation:

| Compound | Target Enzyme | Effect on T Cell Proliferation | Proposed Mechanism | Reference |

| 5-Iodothis compound | Adenosine Kinase (AdK) | Lowers proliferation potential | Suppressed AdK leads to increased extracellular adenosine, activating A2aR and increasing cAMP, inhibiting proliferation. | capes.gov.br |

Further research is needed to fully elucidate the specific mechanisms and the extent of this compound's inhibitory effects across the various subsets and functions of T and B lymphocytes.

Structure Activity Relationship Sar of Tubercidin Analogues

Design and Synthesis of Modified Tubercidin Derivatives

The synthesis of modified this compound derivatives involves various chemical strategies to introduce alterations at specific positions of the molecule. These modifications can target the sugar ring or the pyrrolo[2,3-d]pyrimidine base. researchgate.netresearchgate.net

Sugar-Modified Analogues

Alterations to the ribofuranosyl sugar moiety of this compound can significantly impact its biological activity, including cellular uptake, metabolism by kinases, and interaction with target enzymes. For instance, modifications at the 2' position of the ribose have been shown to influence cytotoxicity in some 7-hetaryl-7-deazapurine ribonucleosides. researchgate.net Arabinonucleoside analogues, where the ribose sugar is replaced by arabinose, have also been synthesized and studied for their potential therapeutic applications, including against cancer cells and viruses. ontosight.ai L-lyxofuranosyl analogues have been explored as potential adenosine (B11128) kinase inhibitors, with the altered stereochemistry at the CH2OH group potentially affecting intracellular phosphorylation. acs.org

Modifications at the Pyrrolo[2,3-d]pyrimidine Ring System

Modifications to the pyrrolo[2,3-d]pyrimidine base of this compound, particularly at positions C-4, C-5, C-6, and C-7, can lead to analogues with altered biological profiles. mdpi.comnih.gov The replacement of the N-7 with carbon in the pyrrolo[2,3-d]pyrimidine scaffold allows for the introduction of substituents at this position, which can influence base-pairing and enzyme binding. nih.gov

Substitutions at C-5 Position

Substitutions at the C-5 position of the pyrrolo[2,3-d]pyrimidine ring have been shown to be significant for the biological activity of this compound analogues. tandfonline.comnih.gov These modifications can influence the antiviral and cytotoxic properties of the compounds. nih.govrti.org

5-Alkynyl this compound Analogues and Protein Kinase A (PKA) Activation

Studies on 5-alkynyl this compound analogues have revealed their ability to activate protein kinase A (PKA). nih.gov Research indicates that 5-alkynyl this compound (specifically analogue 9a) can activate PKA and selectively inhibit the cAMP-binding ability to PKA-I. nih.gov Molecular modeling studies suggest that the interaction between 5-alkynyl this compound and PKA-I is associated with the presence of the hydrophobic alkynyl group. nih.gov

5-Iodothis compound (B1582133) and Genotoxic Activity

5-Iodothis compound (Itu) is a this compound analogue that has been identified as a genotoxic drug. researchgate.netnih.govnih.gov It has been shown to induce DNA damage, evidenced by the induction of DNA breaks and nuclear foci positive for γH2AX and TopBP1. researchgate.netnih.gov This DNA damage leads to the activation of the Atm and Chk2 pathways, as well as S15 phosphorylation and up-regulation of p53. researchgate.netnih.gov Consequently, 5-iodothis compound induces G2 cell cycle arrest in a p53-dependent manner and can promote cell death through both p53-dependent and -independent mechanisms. researchgate.netnih.govnih.gov The genotoxic effects are likely a result of the incorporation of 5-iodothis compound metabolites into DNA. researchgate.netnih.gov

Substitutions at N4- and C5-Positions (Diarylthis compound Analogues)

Modification of this compound with aromatic rings at the N4- and C5-positions has been explored, leading to the synthesis of diarylthis compound analogues. researchgate.netresearchgate.net These modifications have been investigated to potentially improve the in vivo activity and modulate the potency of the compounds, particularly as inhibitors of adenosine kinase (AK). researchgate.netresearchgate.net SAR studies on diarylthis compound analogues have identified compounds that are potent inhibitors of human recombinant AK at low nanomolar concentrations. researchgate.net

Table 1: Selected this compound Analogues and their Activities

| Compound Name | Structural Modification(s) | Key Activity / Effect | Relevant Section |

| 5-Alkynyl this compound | Alkynyl group at C-5 position | PKA activation, inhibits cAMP binding to PKA-I nih.gov | 4.1.2.1.1 |

| 5-Iodothis compound | Iodine at C-5 position | Genotoxicity, DNA damage, p53 activation, G2 arrest researchgate.netnih.govnih.gov | 4.1.2.1.2 |

| Ara-tubercidin (B3055406) | Arabinose sugar instead of ribose | Inhibits growth of certain cancer cells and viruses ontosight.ai | 4.1.1 |

| Diarylthis compound Analogues | Aromatic rings at N4- and C5-positions | Potent inhibitors of adenosine kinase researchgate.netresearchgate.net | 4.1.2.2 |

| 5-Hydroxymethylthis compound (B1199410) | Hydroxymethyl group at C-5 position | Antiviral activity against flaviviruses and coronaviruses nih.gov | 4.1.2.1 |

Substitutions at C6, C7, and C8 Positions

Modifications at the C6, C7, and C8 positions of the 7-deazapurine ring have been key areas of investigation to modulate the biological activity of this compound analogues nih.gov. For instance, substituting the C6 amino group with different functionalities has been explored researchgate.net. A recent study involving 7-(4-chlorophenyl) substituted this compound analogues demonstrated that replacing the 6-amino group with a 6-methyl group largely retained anti-Trypanosoma cruzi activity while improving selectivity against host cells uantwerpen.be.

The C7 position is particularly tolerant to modifications, with halogens or small non-aromatic carbon-based substituents, such as ethynyl (B1212043) groups, often resulting in potent antitrypanosomal activity ugent.be. For example, 7-halogenated analogues displayed high in vitro antitrypanosomal activity against Trypanosoma brucei brucei ugent.be. Conversely, modifications at other positions in the purine (B94841) ring were generally less tolerated ugent.be. Quantitative SAR studies on 5-iodo and diaryl analogues of this compound, which act as adenosine kinase inhibitors, indicated that substituents at various positions, including C6 and C7, influence activity tandfonline.comnih.gov. A chlorine atom or a CH2NH2 group at the X-position (related to C6), and bulky groups or an iodine atom at the Y-position (related to C7), along with a hydroxyl group at the C-position (likely referring to a sugar hydroxyl), were found to be important for enhanced adenosine kinase inhibitory activity tandfonline.comnih.gov.

Trifluoromethyl-Tubercidin (B11932483) (TFMT)